Acetylene-13C2

Overview

Description

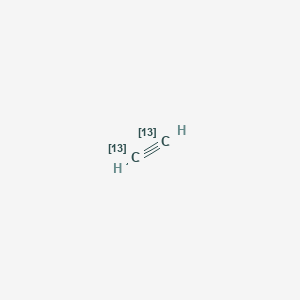

Acetylene-13C₂ (C₂H₂, 99 atom % ¹³C) is a stable isotope-labeled analog of acetylene, where both carbon atoms are replaced with the carbon-13 isotope. Its molecular formula is ¹³C₂H₂, with a molecular weight of 28.03 g/mol (vs. 26.04 g/mol for unlabeled acetylene) . This compound is pivotal in isotopic tracer studies, particularly in elucidating reaction mechanisms in organic chemistry, prebiotic chemistry, and metabolic pathways . Its high isotopic purity (99 atom % ¹³C) ensures minimal interference from natural abundance isotopes, making it ideal for advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthesis from Carbon-13 Enriched Calcium Carbide

The primary and most established method for preparing Acetylene-13C2 is the hydrolysis of calcium carbide enriched with carbon-13, denoted as Ca^13C2. This method is both industrially scalable and suitable for laboratory synthesis.

$$

\text{Ca}^{13}\text{C}2 + 2 \text{H}2\text{O} \rightarrow \text{Ca(OH)}2 + \text{C}2\text{H}2 (^{13}C2)

$$

- The calcium carbide used is synthesized from elemental carbon-13, which is converted into Ca^13C2 through high-temperature reactions with calcium metal.

- Hydrolysis is conducted under controlled conditions to prevent contamination and polymerization of acetylene.

- The reaction environment is typically inert or controlled to maintain isotopic integrity and maximize yield.

- Industrially, specialized carbide generators facilitate safe and efficient hydrolysis on a larger scale.

Synthesis Starting from Elemental Carbon-13

A versatile approach reported in recent literature involves starting from elemental carbon-13 to produce Ca^13C2, which is then hydrolyzed to yield this compound. This method provides a universal route for ^13C2 labeling in organic synthesis.

- Elemental ^13C carbon is converted to Ca^13C2.

- Subsequent hydrolysis produces this compound, which serves as a universal ^13C2 unit for further transformations.

- This approach enables the synthesis of a broad range of labeled molecules, including alkynes, vinyl derivatives, polymers, and pharmaceuticals.

Alternative Synthetic Routes for Labeled Alkynes

While direct hydrolysis of Ca^13C2 is the main route for acetylene itself, other synthetic methods exist for producing labeled alkynes derived from this compound or related intermediates:

- Dehydrohalogenation of 1,2-dihaloethanes enriched with ^13C isotopes can yield labeled acetylene derivatives.

- Multi-step organic syntheses starting from methyl-^13C iodide have been reported for preparing substituted alkynes like 1-phenylpropyne-2,3-^13C2. This involves intermediates such as acetophenone-2-^13C and styrene-2-^13C dibromide, followed by dehydrobromination steps.

- These methods are more complex and less direct but useful for preparing specific labeled alkynes with positional isotopic enrichment.

Reaction Conditions and Purity Control

- Hydrolysis of Ca^13C2 is conducted in moisture-controlled environments to avoid isotopic dilution.

- Use of inert atmospheres (e.g., nitrogen or argon) and Schlenk techniques prevent contamination from atmospheric CO2.

- Purity and isotopic enrichment are confirmed by ^13C-NMR spectroscopy and isotope ratio mass spectrometry (IRMS).

- Storage of this compound is done in passivated stainless steel cylinders at low temperatures (<10°C) with PTFE-lined valves to prevent decomposition or polymerization.

Data Table: Summary of Preparation Methods

Research Findings on Reaction Mechanisms and Applications

- This compound produced by these methods participates in various catalytic reactions, such as nickel/iron sulfide-catalyzed carbonylation and amination, leading to labeled organic amides and amino acids.

- Hydration and oxidation of this compound over nickel sulfide catalysts form acetaldehyde-13C2, which can undergo aldol condensation to yield α,β-unsaturated aldehydes.

- Microbial fermentation studies using this compound demonstrate its role as a substrate in anaerobic environments, with measurable carbon isotope fractionation, useful in environmental and metabolic research.

- Substitution and oxidation reactions of this compound further expand its utility in synthetic organic chemistry.

Chemical Reactions Analysis

Catalytic Carbonylation and Amination

Acetylene-13C₂ participates in nickel/iron sulfide-catalyzed reactions with carbon monoxide (CO) and ammonia (NH₃) under hydrothermal conditions (105°C, 7 days). This generates labeled carboxylic acid amides and amino acids through three primary pathways:

-

Pathway A : Double carbonylation of acetylene-13C₂ yields propionamide-13C₃ and succinamic acid-13C₄.

-

Pathway B : Hydration and oxidation produce acetic acid amide-13C₂.

-

Pathway C : Cleavage of acetylene-13C₂ forms formic acid amide-13C₁.

Key Data :

| Product | Isotopic Label | Yield (µmol) | Source |

|---|---|---|---|

| Propionamide-13C₃ | 100% 13C | 12.5 ± 1.2 | |

| Succinamic acid-13C₄ | 100% 13C | 8.3 ± 0.9 | |

| Formic acid amide-13C₁ | 66% 13C | 5.1 ± 0.7 |

Catalytic Aldol Condensation

Over nickel sulfide catalysts, acetylene-13C₂ undergoes hydration and oxidation to form acetaldehyde-13C₂, which subsequently participates in aldol condensation. This reaction produces α,β-unsaturated aldehydes like trans-but-2-enal-13C₄.

Mechanistic Insights :

-

Step 1 : Acetylene-13C₂ → Acetaldehyde-13C₂ (via NiS-catalyzed hydration/oxidation).

-

Step 2 : Aldol condensation of acetaldehyde-13C₂ yields trans-but-2-enal-13C₄.

NMR Data :

-

α,β-Unsaturated Aldehydes : 9.1–9.5 ppm (1H NMR, doublets).

Microbial Fermentation

In anaerobic estuarine sediments, microbial communities metabolize acetylene-13C₂, leading to stable carbon isotope fractionation. The kinetic isotope effect (KIE) during fermentation is 3.7 ± 0.5‰ , calculated from δ13C shifts:

| Parameter | Value | Source |

|---|---|---|

| Initial δ13C (‰) | -27.0 ± 0.5 | |

| Final δ13C (‰) | -30.7 ± 0.6 | |

| KIE (‰) | 3.7 ± 0.5 |

This process confirms acetylene-13C₂ as a substrate for anaerobic microorganisms, with applications in environmental carbon cycling studies .

Substitution Reactions

Acetylene-13C₂ reacts with electrophiles such as alkyl halides in the presence of strong bases (e.g., NaNH₂), forming substituted alkynes. For example:

-

Reaction with CH₃Br :

Product Analysis :

Oxidation:

-

Complete oxidation yields and :

-

Partial oxidation over NiS catalysts produces acetaldehyde-13C₂ (see Section 2) .

Reduction:

-

Hydrogenation with yields ethylene-13C₂ or ethane-13C₂, depending on conditions:

Scientific Research Applications

Chemical Research Applications

Acetylene-13C2 serves as a crucial labeled precursor in organic synthesis. Its isotopic labeling enables researchers to trace the pathways of chemical reactions and understand complex mechanisms.

Synthesis of Organic Molecules

- Use as a Building Block : this compound is utilized in the synthesis of various organic compounds, including pharmaceuticals and polymers. The incorporation of carbon-13 allows for the monitoring of reaction pathways through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy .

| Compound Type | Application | Methodology |

|---|---|---|

| Pharmaceuticals | Labeled drug development | Synthesis from this compound |

| Polymers | Production of labeled polymers | Polymerization reactions |

| Organic Syntheses | Tracing carbon pathways | NMR and mass spectrometry |

Biological Applications

In biological research, this compound is instrumental in metabolic studies where tracing the fate of carbon atoms in biological systems is essential.

Metabolic Studies

- Carbon Pathway Tracing : this compound is employed to investigate metabolic pathways in organisms, particularly in anaerobic bacteria that utilize acetylene as a substrate. Studies have shown how these organisms metabolize acetylene, providing insights into their ecological roles and potential biotechnological applications .

Industrial Applications

This compound also finds use in industrial applications, particularly in the production of labeled materials for advanced technological applications.

Production of Labeled Materials

- Technological Innovations : The compound is applied in creating labeled polymers and materials that are essential for various technological advancements, including electronics and materials science .

| Industry | Application | Impact |

|---|---|---|

| Electronics | Labeled components | Enhanced performance and tracking |

| Materials Science | Development of new materials | Improved material properties |

Study on Carbon Isotope Fractionation

A significant study investigated the stable carbon isotope fractionation during the fermentation of acetylene by estuarine sediments. The results indicated that different bacterial strains exhibit unique metabolic pathways for acetylene utilization, which can be traced using this compound as a substrate .

Hyperpolarization Techniques

Recent advancements in hyperpolarization techniques using this compound have demonstrated enhanced NMR signals, allowing for better detection and analysis of complex organic molecules. This technique improves the sensitivity of NMR spectroscopy, making it a valuable tool in both chemical and biological research .

Mechanism of Action

The mechanism of action of acetylene-13C2 in chemical reactions involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. For example, in alkylation reactions, the acetylide anion formed from this compound acts as a nucleophile, attacking electrophilic carbon atoms in alkyl halides to form new carbon-carbon bonds .

Comparison with Similar Compounds

The following section compares Acetylene-13C₂ with structurally or isotopically related compounds, focusing on molecular properties, applications, and analytical distinctions.

Structural and Isotopic Comparison

Key Observations :

- Bonding Differences : Acetylene-13C₂’s triple bond confers higher reactivity compared to ethylene-13C₂ (double bond) and ethane derivatives, enabling unique applications in alkyne-based syntheses .

- Isotopic Specificity : Unlike acetic acid-13C₂, which labels only the carboxyl group, Acetylene-13C₂ labels the entire carbon backbone, providing unambiguous tracking in complex reactions .

Analytical Distinctions

Spectroscopic Properties

- ¹³C NMR : Acetylene-13C₂ exhibits a distinct triplet signal (δ ~70–80 ppm) due to coupling between the two ¹³C nuclei, unlike ethylene-13C₂, which shows a doublet (δ ~120 ppm) .

- Infrared (IR) Spectroscopy : The C≡C stretch in Acetylene-13C₂ appears at ~3300 cm⁻¹, redshifted compared to unlabeled acetylene due to isotopic mass effects .

Mass Spectrometry

- Acetylene-13C₂ generates a molecular ion peak at m/z 28 (M⁺), with a +2 mass shift relative to unlabeled acetylene (m/z 26). This contrasts with ethylene-13C₂, which shows a +2 shift at m/z 30 .

Biological Activity

Acetylene-13C2, a carbon-13 isotopically labeled variant of acetylene (C2H2), has garnered attention in various scientific fields due to its unique properties and applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, interactions with microorganisms, and potential applications in medicine and research.

Overview of this compound

This compound is synthesized from carbon-13 enriched calcium carbide (Ca13C2) through hydrolysis. The reaction can be represented as follows:

This compound is utilized extensively in biological and chemical research due to its ability to act as a nucleophile or electrophile, allowing it to participate in various chemical reactions.

Metabolic Pathways

Recent studies have shown that this compound can undergo microbial fermentation, leading to stable carbon isotope fractionation. This process is crucial for understanding the metabolic pathways of acetylene in different environments.

Case Study: Microbial Fermentation

A study conducted on estuarine sediments demonstrated that this compound was consumed by microbial communities, resulting in a measurable change in stable carbon isotopes. The δ^13C values of the acetylene decreased from initial values around -27‰ during fermentation, indicating active microbial metabolism:

- Initial δ^13C Value : -27‰

- Final δ^13C Value : Increased over time during microbial activity

The kinetic isotope effects (KIEs) were calculated, showing an average KIE of 3.7 ± 0.5‰, suggesting significant biological processing of acetylene in these environments .

1. Tracing Carbon Pathways

This compound serves as a valuable tool for tracing carbon pathways in metabolic studies. Its isotopic labeling allows researchers to monitor the incorporation of carbon into various biochemical compounds, facilitating the understanding of metabolic processes.

2. Pharmaceutical Development

In medicinal chemistry, this compound is employed in the development of labeled pharmaceuticals for diagnostic imaging. Its stability and ability to participate in organic reactions make it an ideal candidate for creating tracers used in positron emission tomography (PET) and other imaging techniques .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity and applications of this compound:

| Study | Findings | Application |

|---|---|---|

| Meckenstock et al. (2004) | Documented stable carbon isotope fractionation during microbial fermentation of C2H2 | Tracing carbon pathways |

| Elsner et al. (2005) | Identified KIEs during acetylene consumption by estuarine sediments | Understanding microbial metabolism |

| Hofstetter et al. (2008) | Demonstrated the use of this compound in studying biodegradation pathways | Environmental monitoring |

| BenchChem (2024) | Discussed synthetic routes for producing this compound and its role in organic synthesis | Pharmaceutical development |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Acetylene-13C2 in laboratory settings?

- Methodological Answer : Synthesis typically involves isotopic labeling via reactions like dehydrohalogenation of 1,2-dihaloethanes using 13C-enriched precursors. Characterization relies on NMR spectroscopy (e.g., 13C-NMR to confirm isotopic enrichment >99%) and mass spectrometry (e.g., GC-MS for purity verification). Reproducibility requires strict control of reaction conditions (temperature, catalysts) and documentation of isotopic source materials .

Q. How can researchers ensure isotopic purity and avoid contamination during this compound preparation?

- Methodological Answer : Use Schlenk-line techniques under inert atmospheres to prevent atmospheric CO2 interference. Validate purity via isotope ratio mass spectrometry (IRMS) and cross-check with Raman spectroscopy for vibrational band shifts indicative of 13C incorporation. Contamination checks should include blank runs and calibration against unlabeled acetylene standards .

Q. What are the best practices for handling and storing this compound to maintain stability?

- Methodological Answer : Store in passivated stainless steel cylinders at low temperatures (<10°C) to prevent polymerization. Use PTFE-lined valves to avoid catalytic decomposition. Regularly monitor pressure and isotopic integrity via gas chromatography with thermal conductivity detection (GC-TCD) .

Advanced Research Questions

Q. How should isotopic tracing experiments using this compound be designed to minimize interference from natural abundance 13C?

- Methodological Answer : Employ background subtraction protocols by analyzing control samples (natural abundance 13C) in parallel. Use high-resolution mass spectrometry (HRMS) to distinguish between labeled and unlabeled species. Optimize tracer quantities using kinetic modeling to ensure detectable signal-to-noise ratios without perturbing system equilibrium .

Q. What analytical strategies resolve contradictions in kinetic isotope effects (KIEs) observed in reactions involving this compound?

- Methodological Answer : Discrepancies often arise from competing reaction pathways or incomplete isotopic mixing. Validate KIEs using dual-labeled experiments (e.g., 13C2H2 vs. 12C2H2) and compare results across multiple techniques (e.g., IR spectroscopy for bond vibrations and computational DFT calculations for theoretical KIEs). Statistical analysis (e.g., ANOVA) can identify outliers due to experimental artifacts .

Q. How can researchers integrate experimental data from this compound studies with computational models?

- Methodological Answer : Align experimental isotopic distributions (e.g., via LC-MS/MS ) with molecular dynamics simulations parameterized for 13C mass differences. Validate models using sensitivity analysis to isolate isotopic effects from other variables. Open-source tools like Gaussian or ORCA support isotopic parameterization in quantum mechanical calculations .

Q. What approaches mitigate spectral overlap challenges in NMR studies of this compound-containing complexes?

- Methodological Answer : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra. Isotopic dilution (mixing 12C/13C samples) can simplify assignments. For paramagnetic systems, relaxation-enhanced NMR (e.g., DNP) enhances sensitivity and resolution .

Q. Data Integrity and Literature Engagement

Q. How should researchers address discrepancies between their this compound data and published literature?

- Methodological Answer : Conduct systematic error analysis (e.g., instrument calibration, sample handling). Cross-reference methodologies with primary sources to identify protocol divergences. Engage in meta-analysis to contextualize findings within broader trends, noting variables like temperature, solvent, or catalyst differences .

Q. What criteria determine the validity of isotopic labeling studies using this compound?

- Methodological Answer : Assess isotopic enrichment levels (via MS), reproducibility across replicates , and agreement with theoretical predictions (e.g., isotopic fractionation factors). Studies must transparently report uncertainties (e.g., ±0.1% for IRMS) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers ensure ethical citation practices when referencing this compound applications?

- Methodological Answer : Use reference managers (e.g., Zotero, EndNote) to track primary sources, avoiding secondary summaries. Prioritize peer-reviewed journals with robust methodologies. Cite foundational isotopic studies (e.g., metabolic tracing pioneers) and recent advancements (post-2020) to demonstrate engagement with evolving literature .

Properties

IUPAC Name |

(1,2-13C2)ethyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2/c1-2/h1-2H/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFWRNGVRCDJHI-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]#[13CH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446674 | |

| Record name | Acetylene-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

28.023 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35121-31-4 | |

| Record name | Acetylene-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35121-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.